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Compound of Interest

Compound Name: Muricarpone B

Cat. No.: B1254455

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muricarpone B, a diarylheptanoid with the chemical name 1,7-bis(3,4-dihydroxyphenyl)heptan-
3-one, is a natural product of interest within the scientific community. Its structural similarity to
other bioactive diarylheptanoids suggests potential applications in pharmaceutical and
nutraceutical development. This technical guide provides a summary of the available
spectroscopic data for Muricarpone B and outlines general experimental protocols for the
characterization of such natural products.

Chemical Structure and Properties

Systematic Name: 1,7-bis(3,4-dihydroxyphenyl)heptan-3-one

Molecular Formula: C19H2205[1]

Molecular Weight: 330.37 g/mol [1]

CAS Number: 886226-15-9[1]

Spectroscopic Data

A comprehensive search of available scientific literature and databases did not yield
experimentally obtained NMR or detailed mass spectrometry data for Muricarpone B. The
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isolation and full spectroscopic characterization of this specific compound have not been
published in detail. However, predicted mass spectrometry data is available and provides
theoretical values for common adducts.

Mass Spectrometry Data (Predicted)

The following table summarizes the predicted m/z values for various adducts of Muricarpone
B, which can be useful for its identification in mass spectrometry-based analyses.

Adduct Predicted m/z
[M+H]* 331.15401
[M+Na]* 353.13595
[M-H]~ 329.13945
[M+NHa]* 348.18055
[M+K]* 369.10989
[M+H-H20]* 313.14399
[M+HCOO]- 375.14493
[M+CHsCOO]~ 389.16058

Data sourced from PubChem.

NMR Data

Experimental *H and 3C NMR data for Muricarpone B are not currently available in the public
domain. The characterization of novel or isolated natural products typically involves a suite of
1D and 2D NMR experiments (e.g., 1H, 13C, COSY, HSQC, HMBC) to unambiguously assign
the chemical shifts and establish the connectivity of all atoms in the molecule.

Experimental Protocols: A General Approach

The following outlines a general methodology for the isolation and spectroscopic analysis of a
diarylheptanoid like Muricarpone B from a natural source, based on standard practices in
natural product chemistry.
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Isolation and Purification

o Extraction: The plant material (e.g., leaves, bark, or roots) is dried, ground, and extracted
with a suitable solvent or series of solvents of increasing polarity (e.g., hexane, ethyl acetate,
methanol).

o Fractionation: The crude extract is subjected to preliminary fractionation using techniques
such as liquid-liquid partitioning or column chromatography over silica gel or Sephadex LH-
20.

 Purification: The fractions showing the presence of the target compound (monitored by thin-
layer chromatography) are further purified using preparative high-performance liquid
chromatography (HPLC) with a suitable column (e.g., C18) and solvent system to yield the
pure compound.

Spectroscopic Analysis

e Mass Spectrometry:

o Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with
an appropriate ionization source (e.g., ESI, APCI) is used.

o Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g.,
methanol, acetonitrile) at a low concentration (e.g., 1 pg/mL).

o Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to
observe different adducts and obtain the accurate mass of the molecular ion. Tandem MS
(MS/MS) experiments can be performed to obtain fragmentation patterns for structural
elucidation.

e NMR Spectroscopy:

o Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for
analysis.

o Sample Preparation: A few milligrams of the pure compound are dissolved in a deuterated
solvent (e.g., CDsOD, DMSO-des, CDCI3).
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o Data Acquisition: A standard set of NMR experiments is performed, including:
» 1H NMR for proton chemical shifts, multiplicities, and coupling constants.
= 13C NMR for carbon chemical shifts.

» 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish *H-tH
correlations, HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond
1H-13C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to establish
long-range *H-13C correlations, which are crucial for confirming the carbon skeleton and

the placement of functional groups.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a purified

natural product.
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Caption: General workflow for the spectroscopic analysis of a purified natural product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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